![molecular formula C21H26O B12530717 [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene CAS No. 673474-47-0](/img/structure/B12530717.png)
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a dimethylhexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a phenol derivative to form the benzyloxy group.
Attachment of the Dimethylhexenyl Chain: The dimethylhexenyl chain can be introduced through a series of reactions involving alkenylation and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the double bond in the dimethylhexenyl chain, converting it to a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are commonly used.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Serves as a precursor for the synthesis of various functionalized aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: can be compared with other benzene derivatives such as toluene, xylene, and benzyl alcohol.
Toluene: A simple methyl-substituted benzene, used as a solvent and in chemical synthesis.
Xylene: Dimethyl-substituted benzene, used in the production of polymers and as a solvent.
Benzyl Alcohol: Contains a benzyloxy group, used in perfumery and as a solvent.
Uniqueness:
- The presence of both a benzyloxy group and a dimethylhexenyl chain in this compound provides unique chemical properties, making it versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
673474-47-0 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2,2-dimethyl-4-phenylhex-3-enoxy)methylbenzene |
InChI |
InChI=1S/C21H26O/c1-4-19(20-13-9-6-10-14-20)15-21(2,3)17-22-16-18-11-7-5-8-12-18/h5-15H,4,16-17H2,1-3H3 |
InChI Key |
SMBDTYIJQGSKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(C)(C)COCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
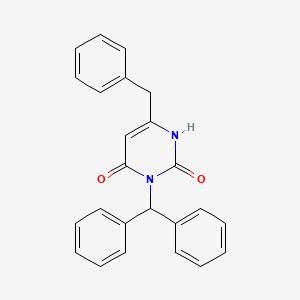
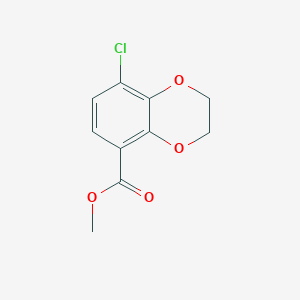

![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
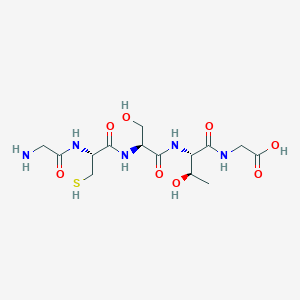
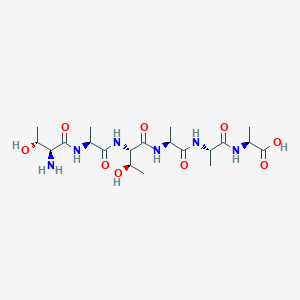
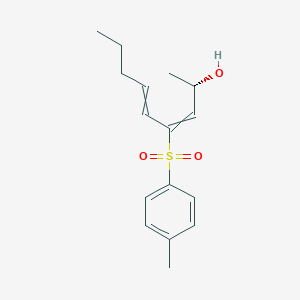
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
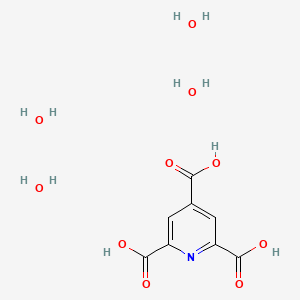
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
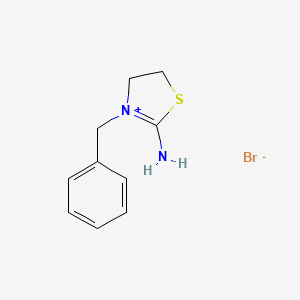
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
